molecular formula C16H12N6OS B6105639 1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole

1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole

Cat. No. B6105639
M. Wt: 336.4 g/mol
InChI Key: ANQALLALIWISIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole” is a complex organic compound. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound also contains a phenyl group and a tetrazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves cyclodehydration of unsymmetrical N,N’-diacylhydrazines . In one method, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution . The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve cyclization, substitution, and hydrolysis . These compounds can also undergo annulation reactions, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 5-Phenyl-1,3,4-oxadiazole-2-thiol is a solid with a melting point of 219-222 °C . The empirical formula of this compound is C8H6N2OS, and its molecular weight is 178.21 .

Mechanism of Action

The mechanism of action of 1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of proteases, which are enzymes involved in protein degradation. Additionally, this compound has been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole is its versatility in different research areas. It can be synthesized using various methods and can be modified to suit different applications. Additionally, this compound has shown promising results in different research areas, making it a potential candidate for the development of new drugs and materials.
However, one of the limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to certain cell types, and its effects on the human body are not fully understood. Additionally, the synthesis of this compound can be challenging, and its purification can be difficult.

Future Directions

There are several future directions for research on 1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole. One potential direction is the development of new drugs based on this compound. Its ability to inhibit proteases and interact with DNA and RNA make it a potential candidate for the development of new anticancer and antiviral drugs. Additionally, the development of new materials based on this compound could lead to the creation of new electronic and optical devices.
Another potential direction is the study of this compound's effects on the human body. Further research is needed to fully understand the toxicity of this compound and its effects on different cell types. Additionally, its potential as a diagnostic tool should be explored further.
Conclusion:
In conclusion, this compound, or this compound, is a tetrazole-based compound that has shown potential applications in various scientific research areas. Its synthesis involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with sodium azide and phenylacetylene in the presence of copper(I) catalyst. This compound has shown promising results in medicinal chemistry, materials science, and biochemistry. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and its antimicrobial and antifungal properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of new drugs and materials and the study of its effects on the human body.

Synthesis Methods

The synthesis of 1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with sodium azide and phenylacetylene in the presence of copper(I) catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of this compound.

Scientific Research Applications

1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole has shown potential applications in various scientific research areas, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, this compound has been studied for its ability to interact with biological systems and its potential as a diagnostic tool.

Safety and Hazards

The safety and hazards of similar compounds can vary. For example, 1-phenyl-1H-tetrazole-5-thiol sodium salt has been classified as Acute Tox. 3 Oral .

properties

IUPAC Name

2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-3-7-12(8-4-1)15-18-17-14(23-15)11-24-16-19-20-21-22(16)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQALLALIWISIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.